molecular formula C22H23FN4O4 B11008243 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one

3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B11008243
M. Wt: 426.4 g/mol
InChI Key: PEKRFJOWKFUBCG-UHFFFAOYSA-N
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Description

3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a piperazine moiety substituted with a fluorophenyl group, enhancing its pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the quinazolinone core or the piperazine moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Mechanism of Action

The mechanism of action of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one is unique due to its combination of a quinazolinone core and a fluorophenyl-substituted piperazine moiety.

Properties

Molecular Formula

C22H23FN4O4

Molecular Weight

426.4 g/mol

IUPAC Name

3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C22H23FN4O4/c1-30-19-11-15-17(12-20(19)31-2)24-14-27(22(15)29)13-21(28)26-9-7-25(8-10-26)18-6-4-3-5-16(18)23/h3-6,11-12,14H,7-10,13H2,1-2H3

InChI Key

PEKRFJOWKFUBCG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F)OC

Origin of Product

United States

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